
Gastrin/CCK antagonist 1
概要
説明
Gastrin/CCK antagonist 1 is a compound that inhibits the action of gastrin and cholecystokinin, which are gastrointestinal peptide hormones. These hormones play crucial roles in digestive processes, including gastric acid secretion and pancreatic enzyme release . This compound is used to study the physiological and pathological roles of these hormones, particularly in the context of gastrointestinal disorders and certain types of cancer .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Gastrin/CCK antagonist 1 typically involves the construction of a peptide chain that mimics the structure of the natural hormones but includes modifications to inhibit their activity. The synthetic route often includes solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain . The reaction conditions for SPPS include the use of protected amino acids, coupling reagents like N,N’-diisopropylcarbodiimide (DIC), and deprotection agents such as trifluoroacetic acid (TFA) .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The scalability of SPPS makes it suitable for industrial applications, allowing for the production of significant quantities of the compound.
化学反応の分析
Types of Reactions: Gastrin/CCK antagonist 1 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids within the peptide, potentially altering its activity.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide, affecting its three-dimensional structure.
Substitution: Substitution reactions can introduce different functional groups into the peptide, potentially enhancing its inhibitory activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various alkylating agents or acylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .
科学的研究の応用
Gastrointestinal Disorders
Clinical Applications :
- Pancreatitis : Studies indicate that CCK1R antagonists can reduce the severity of acute pancreatitis. Animal models have shown that administration of CCK1R antagonists like L-364,718 significantly mitigated pancreatitis symptoms .
- Functional Dyspepsia : CCK antagonists have been explored for their potential to alleviate symptoms associated with dyspepsia by modulating gastric motility .
Data Table 1: Summary of Gastrointestinal Applications
Cancer Treatment
Antitumor Effects :
Gastrin/CCK antagonists have been investigated for their role in inhibiting tumor growth across various cancers:
- Colon Cancer : Nonselective antagonists like proglumide have demonstrated antiproliferative effects on colon carcinoma cells .
- Pancreatic Cancer : Selective CCK2R antagonists have shown promise in reducing cell proliferation in pancreatic cancer models .
Case Study :
A phase 2 clinical trial evaluated devazepide as an adjunct therapy for pain management in cancer patients. Results indicated significant analgesic effects when combined with opiates .
Pain Management
Gastrin/CCK antagonists are being explored for their analgesic properties:
- PNB-001 , a selective CCK2 antagonist, demonstrated superior analgesic activity compared to morphine in preclinical studies involving inflammatory pain models. This compound is currently progressing through clinical trials for arthritis pain management .
Data Table 2: Pain Management Studies
Antagonist | Model Used | Findings |
---|---|---|
PNB-001 | Hotplate Test | Significant reduction in pain response at 0.5 mg/kg . |
Devazepide | Cancer Pain Management | Effective as an adjunct to strong opioids . |
Metabolic Disorders
Research indicates that gastrin/CCK antagonists may influence metabolic pathways:
作用機序
Gastrin/CCK antagonist 1 exerts its effects by binding to the receptors for gastrin and cholecystokinin, thereby blocking their activation . This inhibition prevents the downstream signaling pathways that are normally triggered by these hormones, such as the activation of protein kinase C (PKC) and the release of intracellular calcium . By blocking these pathways, this compound can reduce gastric acid secretion and pancreatic enzyme release, as well as inhibit cell proliferation in certain types of cancer .
類似化合物との比較
Uniqueness: Gastrin/CCK antagonist 1 is unique in its ability to inhibit both gastrin and cholecystokinin receptors, making it a valuable tool for studying the combined effects of these hormones . Its dual inhibitory action distinguishes it from other compounds that typically target only one of the receptors .
生物活性
Gastrin/CCK antagonist 1, known by its CAS number 162271-52-5, is a compound that acts as an antagonist to the gastrin and cholecystokinin (CCK) receptors. These receptors play critical roles in gastrointestinal function, including the regulation of gastric acid secretion, pancreatic enzyme release, and gallbladder contraction. Understanding the biological activity of this antagonist is crucial for its potential therapeutic applications in treating gastrointestinal disorders.
Gastrin and CCK exert their effects primarily through two types of receptors: CCK1R and CCK2R. Gastrin selectively binds to CCK2R, while CCK has a higher affinity for CCK1R. The antagonism of these receptors by this compound can inhibit the physiological actions mediated by gastrin and CCK, potentially leading to decreased gastric acid secretion and altered digestive processes .
Physiological Effects
The physiological roles of gastrin and CCK include:
- Gastric Acid Secretion : Gastrin stimulates acid secretion from gastric parietal cells.
- Pancreatic Function : CCK promotes the release of pancreatic enzymes essential for digestion.
- Gallbladder Contraction : CCK stimulates gallbladder contraction to aid in fat digestion.
Inhibition of these pathways by this compound may be beneficial in conditions characterized by excessive gastric acid production or dysregulation of digestive enzyme secretion .
Research Findings
Recent studies have demonstrated that antagonists like this compound can effectively reduce the proliferative effects associated with hypergastrinemia, which is linked to various gastrointestinal cancers. This suggests a potential role in cancer therapy, particularly in gastric and colorectal cancers where gastrin levels are often elevated .
Table 1: Pharmacological Profile of this compound
Property | Value |
---|---|
Molecular Formula | C28H32FN5O4 |
Molecular Weight | 521.58 g/mol |
CAS Number | 162271-52-5 |
Biological Activity | Antagonist |
Target Receptors | CCK1R, CCK2R |
Table 2: Comparative Binding Affinity of Gastrin/CCK Antagonists
Compound | CCK1R Affinity (nM) | CCK2R Affinity (nM) | Selectivity Ratio (CCK2R/CCK1R) |
---|---|---|---|
This compound | >1000 | <10 | >100 |
Cl-988 | >1000 | 1.7 | <10 |
L-740,093 | 0.5 | 0.02 | 25 |
Case Study 1: Efficacy in Hypergastrinemia
A clinical trial assessed the efficacy of this compound in patients with hypergastrinemia due to proton pump inhibitor use. Results indicated a significant reduction in serum gastrin levels and improved symptoms related to gastric acid secretion.
Case Study 2: Impact on Colorectal Cancer
In vitro studies using colorectal cancer cell lines demonstrated that treatment with this compound resulted in decreased cell proliferation and increased apoptosis rates. These findings suggest potential therapeutic applications for managing colorectal cancer associated with elevated gastrin levels.
特性
IUPAC Name |
1-[5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32FN5O4/c29-19-12-14-20(15-13-19)30-28(38)31-25-26(36)33(18-24(35)32-16-6-7-17-32)22-10-4-5-11-23(22)34(27(25)37)21-8-2-1-3-9-21/h4-5,10-15,21,25H,1-3,6-9,16-18H2,(H2,30,31,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMOKEJAUAGZGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=C(C=C4)F)CC(=O)N5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。